molecular formula C40H50O15 B1253304 Euphorprolitherin B

Euphorprolitherin B

Cat. No.: B1253304
M. Wt: 770.8 g/mol
InChI Key: OLFJQGDCCPBPGR-QEIRTWJOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Euphorprolitherin B is a myrsinane-type diterpene isolated from Euphorbia gedrosiaca and Euphorbia prolifera. Its chemical structure was elucidated as 2,5,7,10,15-pentaacetyl-3-O-propanoyl-14-O-benzoyl-13,17-epoxy-8-myrsinene (CAS No. 120740-10-5), characterized by ester substitutions at C-3 (propanoyl), C-14 (benzoyl), and acetyl groups at C-2, C-5, C-7, C-10, and C-15 . The compound exhibits significant anti-proliferative activity against breast cancer cells (MDA-MB-231: IC50 10.8 µM; MCF-7: IC50 22.2 µM) with minimal toxicity to normal fibroblasts (L929) . Additionally, it demonstrates neuroprotective effects in SH-SY5Y cells against MPP+-induced neurotoxicity at 3–30 µM .

Properties

Molecular Formula

C40H50O15

Molecular Weight

770.8 g/mol

IUPAC Name

[(1R,2R,3S,4R,5R,7R,8R,9R,10R,11S,14R)-2,5,7,14-tetraacetyloxy-11-(2-acetyloxypropan-2-yl)-5,9-dimethyl-4-propanoyloxy-16-oxatetracyclo[7.5.2.01,10.03,7]hexadec-12-en-8-yl] benzoate

InChI

InChI=1S/C40H50O15/c1-11-29(46)51-32-30-33(50-22(3)42)39-20-48-38(10,31(39)27(36(7,8)53-23(4)43)17-18-28(39)49-21(2)41)35(52-34(47)26-15-13-12-14-16-26)40(30,55-25(6)45)19-37(32,9)54-24(5)44/h12-18,27-28,30-33,35H,11,19-20H2,1-10H3/t27-,28+,30+,31-,32+,33+,35+,37+,38+,39+,40+/m0/s1

InChI Key

OLFJQGDCCPBPGR-QEIRTWJOSA-N

Isomeric SMILES

CCC(=O)O[C@@H]1[C@@H]2[C@H]([C@@]34CO[C@]([C@@H]3[C@H](C=C[C@H]4OC(=O)C)C(C)(C)OC(=O)C)([C@H]([C@]2(C[C@@]1(C)OC(=O)C)OC(=O)C)OC(=O)C5=CC=CC=C5)C)OC(=O)C

Canonical SMILES

CCC(=O)OC1C2C(C34COC(C3C(C=CC4OC(=O)C)C(C)(C)OC(=O)C)(C(C2(CC1(C)OC(=O)C)OC(=O)C)OC(=O)C5=CC=CC=C5)C)OC(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

Myrsinane-type diterpenes share a common tricyclic skeleton but differ in ester substitutions, which critically influence bioactivity. Key structural analogs include:

Compound Source Substituents Key Features
Euphorprolitherin B E. gedrosiaca C-3: propanoyl; C-14: benzoyl; C-2,5,7,10,15: acetyl High cytotoxicity against breast cancer cells; neuroprotective
Proliferin A E. prolifera Undisclosed substituents (presence of acetyl/propanoyl groups) Potent activity against A2780 ovarian cancer cells (IC50 7.7 µM)
Euphorprolitherin D E. prolifera Likely variation in ester positions (e.g., C-14 substitution differs) Lower cytotoxicity compared to Euphorprolitherin B
Euphorbialoid F E. gedrosiaca C-7: carbonyl; C-11: isopropenyl Distinct MS/MS fragmentation (m/z 311, 293, 265)

Structural-Activity Relationships (SAR):

  • Ester groups at C-3 and C-14 (propanoyl and benzoyl in Euphorprolitherin B) enhance cytotoxicity against breast cancer cells .
  • Acetyl groups at C-2, C-5, C-7, C-10, and C-15 contribute to metabolic stability, as evidenced by MS/MS fragmentation patterns (e.g., sequential loss of acetic acid molecules) .
  • Modifications at C-14 (e.g., benzoyl vs. other esters) significantly alter bioactivity .

Pharmacological Comparison

Compound Cytotoxicity (IC50, µM) Neuroprotective Activity Anti-Inflammatory Activity
Euphorprolitherin B MDA-MB-231: 10.8; MCF-7: 22.2 Active (3–30 µM) Not reported
Proliferin A A2780: 7.7 Not tested Not reported
Kansuinine A N/A Not reported Active (0.78–12.50 µg/mL)
SPr5 Weak or inactive Not reported Not reported

Key Findings:

  • Euphorprolitherin B is selectively cytotoxic to breast cancer cells, unlike Proliferin A, which targets ovarian cancer .
  • Neuroprotection is a shared feature among myrsinane diterpenes, but Euphorprolitherin B uniquely combines this with anti-cancer effects .

Analytical and Metabolic Comparison

Mass Spectrometry (MS) Profiles:

  • Euphorprolitherin B: Ammoniated ion [M + NH4]<sup>+</sup> at m/z 788 fragments via sequential loss of NH3, acetic acid (×4), and propionic acid, yielding diagnostic ions (m/z 457, 353, 293) .
  • Euphorbialoid F : Protonated ion [M + H]<sup>+</sup> fragments to m/z 311 (tetrahydrofuran ring cleavage) and m/z 265 (C-7 carbonyl loss) .

Metabolic Stability:

  • Euphorprolitherin B’s ester-rich structure may lead to rapid hydrolysis in vivo, whereas Proliferin A’s substitution pattern (fewer labile esters) could enhance stability .

Q & A

Q. What analytical techniques are essential for confirming the structural identity of Euphorprolitherin B?

Methodological Answer: Structural elucidation requires a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY), high-resolution mass spectrometry (HR-MS), and X-ray crystallography. NMR confirms proton and carbon environments, HR-MS validates molecular formula, and X-ray diffraction provides absolute stereochemistry. Ensure purity via HPLC with UV/Vis or evaporative light scattering detection. Cross-validate results with synthetic standards if available .

Q. What in vitro assays are commonly used to assess Euphorprolitherin B’s bioactivity?

Methodological Answer: Standard assays include enzyme inhibition (e.g., kinase or protease activity measured via fluorometric/colorimetric kits), cell viability assays (MTT/XTT for cytotoxicity), and receptor binding studies (radioligand displacement). Use triplicate measurements with positive/negative controls. Normalize data to account for solvent interference (e.g., DMSO) and validate with dose-response curves (IC₅₀/EC₅₀ calculations) .

Q. How should researchers design experiments to isolate Euphorprolitherin B from natural sources?

Methodological Answer: Employ bioassay-guided fractionation: extract crude material (e.g., plant tissue) with solvents of increasing polarity, followed by column chromatography (silica gel, Sephadex LH-20). Monitor fractions via TLC and HPLC. Confirm target compound identity at each step using spectroscopic methods. Include yield optimization studies (e.g., extraction time, solvent ratios) and phytochemical screening to rule out co-eluting impurities .

Q. What computational methods support the study of Euphorprolitherin B’s molecular interactions?

Methodological Answer: Molecular docking (AutoDock Vina, Schrödinger Suite) predicts binding affinities to target proteins. Use homology modeling if crystal structures are unavailable. Validate with molecular dynamics simulations (GROMACS, AMBER) to assess stability of ligand-receptor complexes. Pair with in silico ADMET prediction tools (SwissADME, ProTox-II) to prioritize in vivo testing .

Q. How can researchers ensure reproducibility in Euphorprolitherin B synthesis protocols?

Methodological Answer: Document reaction conditions meticulously (catalyst, temperature, solvent, stoichiometry). Characterize intermediates via FTIR and NMR. Optimize purification steps (recrystallization solvents, flash chromatography gradients). Publish detailed spectral data and chromatograms in supplementary materials. Cross-validate yields and purity metrics with independent labs .

Advanced Research Questions

Q. How can discrepancies in reported bioactivity data for Euphorprolitherin B be resolved?

Methodological Answer: Conduct systematic meta-analyses to identify confounding variables (e.g., cell line heterogeneity, assay protocols). Replicate studies under standardized conditions (e.g., ATCC cell lines, uniform incubation times). Use Bland-Altman plots or Cohen’s kappa to assess inter-lab variability. Publish raw datasets in public repositories (e.g., Zenodo) for transparency .

Q. What strategies address low bioavailability of Euphorprolitherin B in preclinical models?

Methodological Answer: Explore formulation strategies: nanoencapsulation (liposomes, PLGA nanoparticles), prodrug synthesis (e.g., ester derivatives), or co-administration with bioavailability enhancers (piperine). Validate via pharmacokinetic studies (plasma concentration-time curves, AUC calculations). Compare oral vs. intravenous administration in rodent models .

Q. How should contradictory findings about Euphorprolitherin B’s mechanism of action be investigated?

Methodological Answer: Employ orthogonal assays (e.g., CRISPR knockouts, RNAi silencing) to confirm target engagement. Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) for direct binding validation. Integrate multi-omics data (transcriptomics, proteomics) to identify off-target pathways. Apply Hill slope analysis to distinguish allosteric vs. competitive inhibition .

Q. What frameworks guide the integration of Euphorprolitherin B into existing pharmacological models?

Methodological Answer: Apply systems pharmacology tools (e.g., COPASI for kinetic modeling) to simulate dose-response relationships. Use PBPK/PD models to predict human efficacy. Cross-reference with clinical trial data on structurally analogous compounds. Collaborate with bioinformaticians to map interactions onto KEGG or Reactome pathways .

Q. How can researchers ethically manage data sharing while protecting unpublished findings on Euphorprolitherin B?

Methodological Answer: Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for public data. Use embargoed repositories (e.g., ICPSR) to delay release until publication. Document metadata comprehensively (assay conditions, instrument parameters). For sensitive data, employ controlled access protocols (e.g., GDPR-compliant platforms) and cite restrictions in data availability statements .

Data Presentation Guidelines

  • Tables : Include comparative bioactivity data (IC₅₀ values, standard deviations) across assays.
  • Figures : Prioritize dose-response curves, chromatographic purity profiles, and molecular docking poses.
  • References : Cite primary literature from journals with rigorous peer review (e.g., Journal of Natural Products, ACS Pharmacology). Avoid unreviewed preprints or non-academic sources.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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